6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in good-to-excellent yields.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The triazolopyrimidine ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate, sodium hypochlorite, lead tetraacetate, and manganese dioxide . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to investigate molecular mechanisms and pathways.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines act as inhibitors of enzymes such as acetolactate synthase (AHAS) and cyclin-dependent kinases (CDKs) . These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine include:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its dual halogenation, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C5H2BrIN4 |
---|---|
Molecular Weight |
324.90 g/mol |
IUPAC Name |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrIN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
InChI Key |
DAQYAFPKFBRYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)I)Br |
Origin of Product |
United States |
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